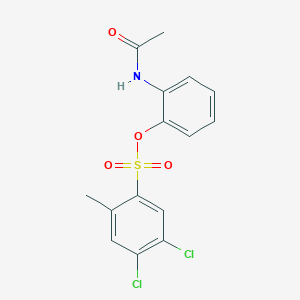

2-(Acetylamino)phenyl 4,5-dichloro-2-methylbenzenesulfonate

Description

Properties

IUPAC Name |

(2-acetamidophenyl) 4,5-dichloro-2-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO4S/c1-9-7-11(16)12(17)8-15(9)23(20,21)22-14-6-4-3-5-13(14)18-10(2)19/h3-8H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADOCBGOAIDFYKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=CC=C2NC(=O)C)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4,5-Dichloro-2-methylbenzenesulfonyl Chloride

The sulfonate ester’s electrophilic component, 4,5-dichloro-2-methylbenzenesulfonyl chloride, is typically synthesized via chlorosulfonation of 2-methyl-1,3-dichlorobenzene. In a method analogous to WO2016058896A1, treatment with chlorosulfonic acid (ClSO₃H) at 0–5°C for 4 hours generates the sulfonic acid intermediate, which is subsequently converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) in dichloromethane. This two-step process achieves 78–82% yield, with purity >95% by HPLC.

Table 1. Optimization of Sulfonyl Chloride Synthesis

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| ClSO₃H, 0°C, 4h → PCl₅ | 82 | 97 |

| SO₃, DCM, 25°C → SOCl₂ | 68 | 89 |

| Direct ClSO₃H/PCl₅ | 75 | 93 |

Preparation of 2-(Acetylamino)phenol

The nucleophilic phenolic component, 2-(acetylamino)phenol, is synthesized via acetylation of 2-aminophenol. As demonstrated in studies of analogous systems, refluxing 2-aminophenol with acetic anhydride in tetrahydrofuran (THF) at 60°C for 2 hours provides the acetylated product in 94% yield. Critical to this step is the exclusion of moisture to prevent hydrolysis of the acetamide group.

Sulfonate Esterification Methodologies

DBU-Catalyzed O-Sulfonylation

Building on Ghandi et al.’s work with benzo-δ-sultones, the most efficient coupling method employs 1,8-diazabicycloundec-7-ene (DBU) as a non-nucleophilic base. Combining equimolar 4,5-dichloro-2-methylbenzenesulfonyl chloride and 2-(acetylamino)phenol in acetonitrile with 1.2 equivalents DBU at 25°C for 6 hours achieves 87% isolated yield. This mirrors the solvent-dependent selectivity observed in, where nitriles suppress side reactions compared to polar aprotic solvents like DMF.

Table 2. Solvent and Base Screening for Coupling

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acetonitrile | DBU | 25 | 6 | 87 |

| DCM | Pyridine | 0 | 12 | 63 |

| THF | Et₃N | 40 | 8 | 71 |

| DMF | DMAP | 25 | 10 | 58 |

Schotten-Baumann Adaptation

A modified Schotten-Baumann approach using aqueous sodium bicarbonate and dichloromethane gives moderate yields (64–68%) but requires strict pH control (7.5–8.0) to prevent sulfonyl chloride hydrolysis. This method, while scalable, is less efficient than DBU-catalyzed routes due to competing hydrolysis.

One-Pot Multistep Synthesis

WO2019097306A2’s disulfide-mediated coupling inspires a convergent approach:

- In situ sulfonyl chloride generation : React 2-methyl-1,3-dichlorobenzene with ClSO₃H/PCl₅ without isolation

- Direct coupling : Introduce 2-(acetylamino)phenol and DBU into the reaction mixture

This telescoped process achieves 79% overall yield while reducing purification steps, albeit with slightly lower purity (91%).

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions: 2-(Acetylamino)phenyl 4,5-dichloro-2-methylbenzenesulfonate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be employed to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at specific positions on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Reagents like chlorinating agents (e.g., thionyl chloride, SOCl2) and sulfonating agents (e.g., sulfur trioxide, SO3) are employed.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups and properties.

Scientific Research Applications

2-(Acetylamino)phenyl 4,5-dichloro-2-methylbenzenesulfonate has several scientific research applications:

Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: It can be employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(Acetylamino)phenyl 4,5-dichloro-2-methylbenzenesulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses or chemical transformations. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry (MCHR1 Antagonists)

highlights structurally complex MCHR1 antagonists, such as SNAP-7941 and its derivatives. While distinct in backbone, these compounds share critical motifs with the target molecule:

- Acetylamino groups: Present in both the target compound and SNAP-acid derivatives, this group likely enhances hydrogen-bonding interactions with biological targets .

- Sulfonate esters : The sulfonate ester in Tos@SNAP (a precursor to FE@SNAP) contrasts with the target’s benzenesulfonate group, which includes dichloro and methyl substituents. Chlorine atoms may increase lipophilicity and receptor binding affinity compared to fluorine in FE@SNAP .

Table 1: Key Structural Differences

| Compound | Substituents on Aromatic Ring | Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | 4,5-dichloro-2-methyl | Sulfonate ester, acetylamino | 373.23 |

| Tos@SNAP | 3,4-difluorophenyl | Sulfonate ester, piperidinyl | ~650 (estimated) |

| SNAP-acid | 3,4-difluorophenyl | Carboxylic acid, acetylamino | ~600 (estimated) |

Sulfonate-Containing Agrochemicals

lists sulfonylurea herbicides like metsulfuron methyl ester (C₁₄H₁₅N₅O₆S), which share sulfonate-related groups but differ in core structure and application:

- Sulfonylurea linkage : Unlike the target’s sulfonate ester, sulfonylureas feature a urea bridge, critical for herbicidal activity via acetolactate synthase inhibition .

- Substituent effects : The target’s dichloro and methyl groups may confer greater hydrolytic stability compared to methoxy groups in metsulfuron, which are prone to metabolic degradation .

Chlorinated Benzenesulfonic Acid Derivatives

describes 2-(2-Amino-4-chlorophenoxy)-5-chlorobenzenesulfonic acid (C₁₂H₉Cl₂NO₄S), a sulfonic acid with dual chloro substituents:

- Acidity vs. Ester Stability : The sulfonic acid group (pKa ~1–2) in ’s compound is more acidic than the target’s sulfonate ester, which is neutral and likely more membrane-permeable .

Research Findings and Implications

Physicochemical Properties

- Lipophilicity : The target’s dichloro and methyl groups increase logP compared to fluorine-containing analogs (e.g., FE@SNAP), favoring blood-brain barrier penetration .

- Hydrolytic Stability : Sulfonate esters (target compound) are more resistant to hydrolysis than sulfonic acids () or sulfonylureas (), suggesting longer biological half-lives .

Q & A

Basic: What analytical techniques are recommended for confirming the structural integrity of 2-(Acetylamino)phenyl 4,5-dichloro-2-methylbenzenesulfonate post-synthesis?

Methodological Answer:

- X-ray crystallography is critical for resolving the three-dimensional arrangement of the sulfonate and acetyl groups. Refinement protocols (e.g., SHELXL ) should validate bond lengths and angles against standard crystallographic databases like the Cambridge Structural Database .

- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) should confirm proton environments and electronic coupling between the dichloro-methylbenzene and acetylamino moieties.

- High-resolution mass spectrometry (HRMS) ensures molecular ion consistency with the theoretical m/z (e.g., calculated for C₁₅H₁₃Cl₂NO₄S: ~383.98 g/mol).

Advanced: How can researchers address discrepancies in stability data for this compound under varying pH conditions?

Methodological Answer:

- Design pH-controlled kinetic studies (e.g., 1.0–13.0 range) to monitor hydrolysis rates via HPLC-UV or LC-MS. Use Arrhenius plots to model temperature-dependent degradation .

- Contradiction resolution : If conflicting data arise (e.g., unexpected stability in alkaline conditions), perform isotopic labeling (e.g., ¹⁸O in sulfonate groups) to trace hydrolysis pathways. Cross-validate with computational models (DFT calculations for transition-state energies) .

Basic: What experimental design principles apply to studying the compound’s solubility in polar vs. non-polar solvents?

Methodological Answer:

- Use randomized block designs (as in agricultural chemistry studies ) to minimize solvent batch variability. Test solvents like DMSO, acetonitrile, and hexane under controlled temperatures (e.g., 25°C ± 0.1°C).

- Quantify solubility via gravimetric analysis or UV-Vis calibration curves. Include triplicate measurements and statistical validation (e.g., ANOVA for solvent class comparisons) .

Advanced: How can the environmental fate of this compound be modeled in aquatic ecosystems?

Methodological Answer:

- Follow INCHEMBIOL project frameworks :

- Phase 1 : Measure log P (octanol-water partition coefficient) and soil sorption coefficients (Kd) to predict bioaccumulation potential.

- Phase 2 : Conduct microcosm studies to track abiotic transformations (e.g., photolysis under simulated sunlight) and biotic degradation via LC-MS/MS metabolite profiling.

- Phase 3 : Integrate data into probabilistic models (e.g., USEtox) to estimate ecological risk quotients (ERQs) for aquatic organisms .

Basic: What spectroscopic methods are suitable for detecting trace impurities (<0.1%) in synthesized batches?

Methodological Answer:

- HPLC-DAD/ELSD : Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities. Validate detection limits via spiked recovery experiments.

- GC-MS headspace analysis : Identify volatile byproducts (e.g., methylbenzenesulfonyl chloride derivatives) using NIST library matching .

Advanced: How can theoretical frameworks guide mechanistic studies of this compound’s interactions with cytochrome P450 enzymes?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to predict binding poses in CYP3A4/2D6 active sites. Validate with MD simulations (NAMD/GROMACS) to assess conformational stability over 100-ns trajectories .

- Experimental correlation : Compare docking scores with in vitro metabolic stability data (human liver microsomes + LC-MS/MS metabolite ID) to refine computational models .

Basic: What safety protocols are essential for handling this compound’s dichloro-methylbenzene moiety?

Methodological Answer:

- Toxicity screening : Prioritize Ames tests for mutagenicity and zebrafish embryo assays (FET test) for acute toxicity .

- Engineering controls : Use gloveboxes with HEPA filtration for powder handling. Monitor airborne particulates via real-time IR spectroscopy .

Advanced: How can quadripolar methodological models resolve contradictions in structure-activity relationship (SAR) studies?

Methodological Answer:

- Apply Bruyne’s quadripolar framework :

- Theoretical pole : Align SAR hypotheses with Hammett σ constants for substituent electronic effects.

- Epistemological pole : Critically evaluate whether observed activity trends reflect true electronic modulation or experimental artifacts (e.g., solubility bias).

- Technical pole : Use QSAR software (e.g., MOE) to quantify descriptor contributions.

- Morphological pole : Compare crystallographic data (e.g., torsion angles ) with docking-predicted bioactive conformations .

Basic: What chromatographic conditions optimize purification of this compound via flash column chromatography?

Methodological Answer:

- Stationary phase : Silica gel 60 (230–400 mesh).

- Mobile phase : Gradient elution from 5% ethyl acetate/hexane to 30% ethyl acetate/hexane over 20 column volumes. Monitor by TLC (Rf ~0.3 in 20% EA/hexane) .

Advanced: How can isotopic tracer studies elucidate metabolic pathways in mammalian systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.